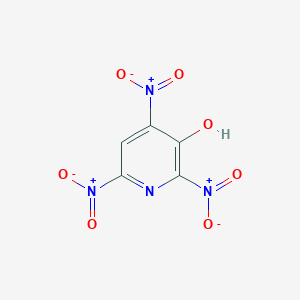

2,4,6-trinitropyridin-3-ol

Description

Contextualization of Nitroaromatic and Nitropyridine Compounds in Advanced Chemical Research

Nitroaromatic compounds, organic molecules containing one or more nitro groups (-NO2) attached to an aromatic ring, are pivotal in industrial chemistry. nih.gov They serve as essential precursors for a wide array of products, including dyes, polymers, pesticides, and pharmaceuticals. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group imparts unique chemical and functional diversity to these molecules. nih.gov In the realm of energetic materials, the presence of nitro groups is paramount, as they contribute significantly to both the oxygen balance and density of a compound, key factors in determining its explosive performance. mdpi.com

Nitropyridines, a subclass of nitroaromatics where the nitro groups are attached to a pyridine (B92270) ring, are of particular interest. tandfonline.comenergetic-materials.org.cn The pyridine ring system is a common motif in numerous natural products and commercial chemicals. tandfonline.com The introduction of multiple nitro groups onto this nitrogen-containing heterocycle can lead to the formation of highly energetic materials with desirable properties. mdpi.comenergetic-materials.org.cn Research in this area focuses on synthesizing novel nitropyridine derivatives and evaluating their potential as high-performance explosives. mdpi.com

Historical Perspectives on Exhaustive Nitration Methodologies

The process of introducing a nitro group into an organic compound is known as nitration. researchgate.net Historically, the most common method for nitrating aromatic compounds involves the use of a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid". researchgate.netrushim.ruwikipedia.org This method, first reported for benzene (B151609) in 1834, generates the nitronium ion (NO2+), the active electrophile in the reaction. rushim.ruwikipedia.org

Achieving exhaustive nitration, where multiple nitro groups are introduced onto a single aromatic or heterocyclic ring, presents significant challenges. Each successive nitro group added to the ring deactivates it towards further electrophilic substitution, making subsequent nitrations progressively more difficult. sciencemadness.org This often necessitates the use of harsh reaction conditions. sciencemadness.org Over the years, various nitrating agents and methodologies have been developed to overcome these challenges and to provide more environmentally benign alternatives to the classical mixed acid approach. researchgate.net These include the use of nitrates, nitrogen oxides, and N-nitro reagents. researchgate.net

Significance of 2,4,6-Trinitropyridin-3-ol within Highly Energetic Molecular Architectures

Within the landscape of energetic materials, this compound holds a position of notable interest. researchgate.netresearchgate.netsciprofiles.com The presence of three nitro groups on the pyridine ring, combined with a hydroxyl group, results in a molecule with a high density and a favorable oxygen balance, contributing to its significant energetic potential. mdpi.comresearchgate.net The development of energetic materials is often a balance between achieving high performance and ensuring adequate stability and low sensitivity to accidental detonation. idu.ac.id

The synthesis of this compound and its subsequent conversion into various energetic salts have been a focus of research. researchgate.netresearchgate.netsciprofiles.com These salts exhibit a range of promising properties, including high detonation velocities and pressures, coupled with acceptable thermal stability and sensitivity to mechanical stimuli. researchgate.netresearchgate.net This makes this compound a valuable building block in the design and synthesis of new high-performance energetic materials. researchgate.netresearchgate.netresearchgate.net The exploration of its derivatives continues to be an active area of research, aiming to create next-generation explosives with superior performance and safety characteristics. researchgate.netresearchgate.net

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H2N4O7 | guidechem.com |

| Molecular Weight | 230.09 g/mol | guidechem.com |

| Density (Predicted) | 2.0±0.1 g/cm³ | guidechem.com |

| Boiling Point (Predicted) | 464.9±45.0 °C at 760 mmHg | guidechem.com |

| Flash Point (Predicted) | 235.0±28.7 °C | guidechem.com |

| Melting Point | 163 °C | sciencemadness.org |

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trinitropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N4O7/c10-4-2(7(11)12)1-3(8(13)14)6-5(4)9(15)16/h1,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGZBGIZUAPDSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382805 | |

| Record name | 3-Pyridinol, 2,4,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-99-7 | |

| Record name | 3-Pyridinol, 2,4,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2,4,6 Trinitropyridin 3 Ol

The creation of 2,4,6-trinitropyridin-3-ol is a multi-step process that hinges on the successful synthesis of precursors and subsequent highly controlled nitration reactions. A series of novel energetic salts of this compound have been prepared and structurally confirmed, highlighting a facile synthetic procedure for these compounds. acs.org

Design and Preparation of Pyridinol Intermediates

The foundational step in the synthesis of this compound is the preparation of a suitable pyridinol precursor. The most logical starting point is 3-hydroxypyridine (B118123), which provides the essential pyridine (B92270) core and the hydroxyl group at the 3-position.

The direct functionalization of the pyridine ring to introduce the hydroxyl group is also a viable strategy. For instance, cascade nitration/hydroxylative aza-annulation reactions have been developed to provide direct access to multisubstituted pyridine N-oxides from acyclic precursors, which can then be converted to 3-hydroxypyridines. xynu.edu.cnnih.gov

Regioselective and Exhaustive Nitration Techniques

With the 3-hydroxypyridine precursor in hand, the next critical phase is the introduction of three nitro groups at the 2, 4, and 6 positions of the pyridine ring. This requires a combination of regioselective and exhaustive nitration techniques. The nitration of pyridine and its derivatives is notoriously challenging due to the electron-withdrawing nature of the nitrogen atom in the ring, which deactivates it towards electrophilic aromatic substitution. researchgate.net

The hydroxyl group at the 3-position in the precursor acts as an activating group, directing the electrophilic nitration to the ortho and para positions (2, 4, and 6 positions). However, achieving exhaustive trinitration without significant side product formation or decomposition requires carefully controlled conditions.

A common method for the nitration of hydroxypyridines involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. However, to mitigate the harshness of this traditional approach, alternative nitrating agents have been explored. For instance, the use of metal nitrates, such as potassium nitrate (B79036) (KNO₃), in the presence of sulfuric acid or acetic anhydride (B1165640) has been shown to be effective for the nitration of 3-hydroxypyridine and its derivatives. google.com This method can offer better control over the reaction and potentially higher yields. google.com

The synthesis of 2,4,6-trinitropyridine (B14450465) from dinitroethanol has been studied, indicating that nitropyridines that are not obtainable through direct nitration can be accessed via alternative pathways. acs.org

Challenges and Innovations in Polynitration of Pyridine Derivatives

The polynitration of pyridine derivatives is fraught with challenges. The primary obstacle is the inherent low reactivity of the pyridine ring towards electrophilic substitution. researchgate.net Each successive nitro group added to the ring further deactivates it, making subsequent nitrations progressively more difficult. This often necessitates the use of aggressive nitrating agents and high reaction temperatures, which can lead to oxidation of the pyridine ring, decomposition of the desired product, and the formation of a complex mixture of byproducts.

A significant innovation in overcoming these challenges is the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. While this is a common strategy for mononitration, its application in polynitration is more complex.

Another innovative approach involves the use of milder, more selective nitrating systems. As mentioned, the use of metal nitrates in place of mixed acid can reduce the harshness of the reaction conditions and improve yields. google.com Furthermore, the development of microreactor technology for nitration reactions offers enhanced safety and control over highly exothermic processes, minimizing the risk of runaway reactions and improving product selectivity.

The synthesis of related compounds, such as 2,4,6-trinitropyridine, has shown that indirect routes, avoiding direct nitration of the parent heterocycle, can be successful. acs.org This highlights the importance of innovative synthetic design in accessing highly functionalized nitropyridines.

Reaction Optimization and Yield Enhancement Procedures

Optimizing the reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of nitrating agent, the ratio of reactants, reaction temperature, and reaction time.

For the nitration of 3-hydroxypyrazine-2-carboxamide, a related heterocyclic compound, a study on the optimization of the nitration process using sulfuric acid and potassium nitrate found that a substrate-to-KNO₃ ratio of 1:2, a specific volume of H₂SO₄, and controlled reaction and precipitation temperatures significantly increased the yield from 48% to a range of 77% to 80%. Similar optimization strategies would be applicable to the synthesis of this compound.

The table below illustrates a hypothetical optimization of the nitration of a 3-hydroxypyridine precursor based on common optimization parameters.

| Parameter | Condition 1 | Condition 2 (Optimized) | Rationale for Optimization |

| Nitrating Agent | Conc. HNO₃/H₂SO₄ | KNO₃/H₂SO₄ | Milder conditions, better control, potentially higher yield. |

| Reactant Ratio | 1:3 (Precursor:Nitrating Agent) | 1:3.5 (Precursor:Nitrating Agent) | Ensuring complete nitration to the trinitro derivative. |

| Temperature | 100 °C | 80 °C | Reducing decomposition and side product formation. |

| Reaction Time | 6 hours | 4 hours | Minimizing product degradation at elevated temperatures. |

Green Chemistry Principles in Nitropyridine Synthesis

The synthesis of energetic materials like this compound traditionally involves harsh reagents and generates significant chemical waste. The application of green chemistry principles aims to mitigate these environmental and safety concerns.

Key green chemistry approaches applicable to nitropyridine synthesis include:

Use of Safer Reagents: Replacing highly corrosive and hazardous mixed acids with solid-supported reagents or metal nitrates can reduce the risks associated with handling and disposal. google.com

Solvent Selection: Utilizing greener solvents or, where possible, performing reactions in solvent-free conditions can significantly reduce the environmental impact.

Energy Efficiency: Employing microwave-assisted synthesis or microreactor technology can lead to faster reaction times and lower energy consumption compared to conventional heating methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This can be achieved through the development of catalytic processes and avoiding the use of protecting groups.

Waste Reduction: The use of catalytic systems and the optimization of reaction conditions to improve yields and reduce byproduct formation are crucial for minimizing waste.

A patent for the synthesis of 3-hydroxy-2-nitropyridine (B88870) highlights a greener approach by using a metal nitrate to replace mixed acid, thereby avoiding the use of concentrated sulfuric and nitric acids, which solves problems of equipment corrosion and reduces environmental pollution. google.com

Alternative Synthetic Routes and Retrosynthetic Analysis

The development of alternative synthetic routes is crucial for improving the efficiency, safety, and scalability of the synthesis of this compound. Retrosynthetic analysis is a powerful tool for devising these alternative pathways.

A retrosynthetic analysis of this compound would start by disconnecting the nitro groups, leading back to the 3-hydroxypyridine precursor. This is a functional group interconversion (FGI) approach.

Retrosynthetic Analysis of this compound

This analysis suggests that alternative routes could focus on constructing the fully substituted pyridine ring from acyclic precursors already containing the necessary functional groups or their precursors. For example, a cascade reaction involving nitration and hydroxylative aza-annulation of an acyclic precursor has been shown to be a viable method for creating functionalized 3-hydroxypyridine N-oxides. xynu.edu.cnnih.gov

Another potential alternative route could involve the synthesis of a polysubstituted pyridine with leaving groups at the 2, 4, and 6 positions, followed by nucleophilic substitution with a nitrite (B80452) source. While more complex, this could offer a milder alternative to direct electrophilic nitration.

The table below outlines a comparison of a potential direct nitration route with a hypothetical alternative route based on ring construction.

| Feature | Direct Nitration Route | Ring Construction Route (Hypothetical) |

| Starting Material | 3-Hydroxypyridine | Acyclic carbonyl and amine precursors |

| Key Steps | Exhaustive electrophilic nitration | Ring-forming condensation, followed by functional group modification |

| Potential Advantages | Fewer steps | Milder conditions, potentially higher regioselectivity |

| Potential Disadvantages | Harsh conditions, low yield, side products | More complex starting materials, potential for lower overall yield |

Advanced Characterization Techniques for Structural and Spectroscopic Analysis of 2,4,6 Trinitropyridin 3 Ol and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For 2,4,6-trinitropyridin-3-ol and its derivatives, particularly its energetic salts, single-crystal X-ray diffraction is a critical tool for structural confirmation. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Detailed research findings from crystallographic studies reveal key structural parameters. Studies on energetic materials analogous to this compound, such as 2,4,6-trinitro-3-bromoanisole (TNBA), have successfully determined the ambient crystal structure, which crystallizes in the monoclinic P21/c space group with four molecules per unit cell. github.io Such analyses provide data on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This information is fundamental to understanding the crystal packing and density, which are crucial parameters influencing the stability and energetic performance of the material. researchgate.netgithub.io

A series of novel energetic salts derived from this compound have been synthesized and their crystalline structures were determined by single-crystal X-ray diffraction at 296 K. researchgate.netresearchgate.net The determination of these structures allows for the calculation of crystal densities, a vital component in predicting detonation properties. researchgate.net

| Compound | Crystal Density (ρ) at 296 K |

|---|---|

| Ammonium salt (Compound 3) | 1.7585 g·cm⁻³ researchgate.net |

| Hydroxylammonium salt (Compound 4) | 1.6651 g·cm⁻³ researchgate.net |

| Hydrazinium salt (Compound 6) | 1.7371 g·cm⁻³ researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in the solution state. Multinuclear NMR experiments, including ¹H and ¹³C NMR, are routinely used to confirm the identity and purity of the compound and its derivatives. researchgate.netresearchgate.netresearchgate.netxynu.edu.cn

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the hydroxyl proton and the lone aromatic proton on the pyridine (B92270) ring. The chemical shifts of these protons provide insight into their electronic environment. Similarly, the ¹³C NMR spectrum would display unique resonances for each of the five carbon atoms in the pyridine ring, as their chemical environments are non-equivalent. The chemical shifts are influenced by the attached functional groups, particularly the electron-withdrawing nitro groups and the electron-donating hydroxyl group. While 1D NMR provides fundamental structural confirmation, advanced 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignment of all proton and carbon signals by revealing their connectivity.

| Atom Type | Expected Signals | Information Provided |

|---|---|---|

| ¹H (Proton) | Signal for aromatic C-H; Signal for O-H | Confirms presence of unique proton environments. |

| ¹³C (Carbon) | Five distinct signals for the pyridine ring carbons | Confirms the asymmetric carbon framework of the molecule. savemyexams.com |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound and to probe its molecular vibrations. researchgate.netuni-siegen.de These methods are based on the principle that molecular bonds vibrate at specific frequencies, which correspond to the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect). uni-siegen.de

The IR and Raman spectra of this compound are expected to show characteristic bands that confirm its structure:

O-H Stretching: A broad absorption band in the high-frequency region of the IR spectrum is characteristic of the hydroxyl group.

Aromatic C-H Stretching: A signal in the region above 3000 cm⁻¹ corresponds to the C-H bond on the pyridine ring.

NO₂ Stretching: Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro groups are expected. These are typically among the most intense bands in the spectrum for energetic materials.

Pyridine Ring Vibrations: A series of bands in the fingerprint region (below 1600 cm⁻¹) arise from the C=C and C=N stretching and bending vibrations within the pyridine ring.

Raman spectroscopy is particularly valuable for studying the low-frequency vibrations corresponding to the crystal lattice modes (phonons), which provides insights into the solid-state packing and can be used to differentiate between different crystalline forms or polymorphs. spectroscopyonline.combeilstein-journals.org

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H | Stretching | ~3200 - 3600 |

| C-H (aromatic) | Stretching | ~3000 - 3100 |

| NO₂ | Asymmetric Stretching | ~1500 - 1600 |

| Symmetric Stretching | ~1300 - 1370 | |

| C=N / C=C (ring) | Stretching | ~1400 - 1650 |

Mass Spectrometry (High-Resolution Mass Spectrometry and Fragmentation Studies)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of this compound. researchgate.netxynu.edu.cn High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the compound's elemental composition (C₅H₂N₄O₇). guidechem.com

In addition to determining the molecular ion peak, fragmentation studies provide valuable structural information. Under electron ionization (EI) or other ionization methods, the molecule breaks apart into characteristic fragment ions. For this compound, the fragmentation pattern would likely involve the sequential loss of its nitro (NO₂) groups, a common fragmentation pathway for nitroaromatic compounds. Analysis of these fragments helps to piece together and confirm the molecular structure.

| Ion | Formula | Description |

|---|---|---|

| [M]⁺ or [M-H]⁻ | C₅H₂N₄O₇ | Molecular ion or pseudomolecular ion. |

| [M - NO₂] | C₅H₂N₃O₅ | Fragment resulting from the loss of one nitro group. |

| [M - 2NO₂] | C₅H₂N₂O₃ | Fragment resulting from the loss of two nitro groups. |

Electron Microscopy Techniques for Morphological and Crystalline Characterization

While specific studies detailing the use of electron microscopy for this compound are not widely documented, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are standard and crucial techniques for the morphological and crystalline characterization of energetic materials. For related compounds like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), SEM has been used for characterization. researchgate.net

Scanning Electron Microscopy (SEM): This technique would be used to visualize the surface morphology of crystalline powders of this compound. SEM images provide high-resolution information about particle size, size distribution, and crystal habit (shape). These physical characteristics can significantly impact the handling, processing, and performance of energetic materials.

Transmission Electron Microscopy (TEM): TEM offers higher magnification and resolution than SEM, allowing for the investigation of the internal structure of the crystals. It can be used to identify crystallographic defects, dislocations, and stacking faults, as well as to analyze the nanoscale structure and confirm the crystalline phase of the material.

The application of these techniques would provide a more complete picture of the material's solid-state properties, complementing the structural data obtained from X-ray diffraction.

Mechanistic Studies and Reactivity of 2,4,6 Trinitropyridin 3 Ol

Electrophilic Aromatic Substitution Mechanisms on Highly Nitrated Pyridine (B92270) Cores

Electrophilic Aromatic Substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The mechanism involves the attack of the electron-rich aromatic π-system on the electrophile, forming a positively charged intermediate known as a Wheland intermediate or arenium ion, which then loses a proton to restore aromaticity. wikipedia.org

However, the reactivity of aromatic rings toward SEAr is highly sensitive to the substituents present. The pyridine ring is inherently less reactive than benzene (B151609) in SEAr reactions. quimicaorganica.org This is due to the greater electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons, thus deactivating the ring towards attack by electrophiles. uoanbar.edu.iq Furthermore, under the strongly acidic conditions often required for SEAr reactions like nitration or sulfonation, the pyridine nitrogen is protonated. This forms a pyridinium cation, which is even more severely deactivated due to the positive charge on the nitrogen atom. uoanbar.edu.iqyoutube.com

The presence of three nitro (-NO₂) groups on the ring further exacerbates this deactivation. Nitro groups are powerful electron-withdrawing groups, both by induction and resonance, and are known to be strong deactivators for SEAr. wikipedia.org Consequently, a pyridine core substituted with three nitro groups, such as in 2,4,6-trinitropyridin-3-ol, is exceptionally unreactive towards electrophilic attack. Reactions like Friedel-Crafts alkylation and acylation are not feasible on pyridine itself, and the addition of multiple nitro groups makes such reactions even less likely. quimicaorganica.orguoanbar.edu.iq For these reasons, electrophilic aromatic substitution on the this compound core is considered mechanistically unfavorable and synthetically impractical under all but the most extreme, and likely destructive, conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactivity and Pathways

In stark contrast to its inertness toward electrophiles, the highly electron-deficient nature of the this compound ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction is characteristic of aromatic rings bearing strong electron-withdrawing groups, particularly those positioned ortho and para to a suitable leaving group. wikipedia.org The nitro group is the most commonly encountered activating group for this transformation. wikipedia.org

The SNAr mechanism is a two-step process:

Addition: A nucleophile attacks the electron-poor carbon atom bearing the leaving group. This is typically the rate-determining step. The attack disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the ortho and para electron-withdrawing groups. wikipedia.org In this compound, the nitro groups at positions 2, 4, and 6 are ideally situated to stabilize the negative charge generated from a nucleophilic attack on the ring. Pyridine rings are generally more reactive in SNAr reactions than their benzene analogues and can sometimes react even without a conventional leaving group if a very strong nucleophile is used. uci.edu

The reactivity in SNAr reactions is also influenced by the nature of the leaving group. Unlike in aliphatic SN2 reactions, the bond to the leaving group is not broken in the rate-determining step. Consequently, the leaving group's ability to stabilize the intermediate is less important than its electronegativity, which influences the electrophilicity of the carbon atom being attacked. This leads to an unusual order of reactivity for halogens as leaving groups: F > Cl ≈ Br > I. wikipedia.orgnih.gov

| Factor | Effect on SNAr Rate | Reason |

|---|---|---|

| Electron-Withdrawing Groups (e.g., -NO₂) | Strongly Increases | Stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.org |

| Position of EWGs | Increases when ortho/para to leaving group | Allows for direct delocalization of the negative charge onto the electron-withdrawing group. wikipedia.org |

| Leaving Group Electronegativity | Increases (F > Cl > Br > I) | The rate-determining step is the nucleophilic attack, which is favored by a more electrophilic carbon. nih.gov |

| Nucleophile Strength | Increases | A stronger nucleophile will attack the electron-deficient ring more readily. |

Acid-Base Equilibria and Proton Transfer Reactions

The principles of acid-base chemistry are central to understanding the behavior of this compound. According to the Brønsted-Lowry theory, an acid is a proton (H⁺) donor, and a base is a proton acceptor. An acid-base reaction is fundamentally a proton transfer process. rsc.org

The key acidic site in this compound is the proton of the hydroxyl (-OH) group at the C-3 position. The acidity of this proton is dramatically enhanced by the cumulative electron-withdrawing effects of the three nitro groups and the pyridine ring nitrogen. When the hydroxyl group deprotonates, it forms a conjugate base, a pyridinoxide anion. The stability of this conjugate base is the primary determinant of the acid's strength.

The negative charge on the oxygen atom in the conjugate base of this compound is extensively delocalized through resonance. It spreads not only into the pyridine ring but also onto the oxygen atoms of the nitro groups at the ortho (position 2) and para (position 4) positions. This delocalization distributes the negative charge over multiple electronegative atoms, leading to a highly stabilized anion. This effect is analogous to that seen in 2,4,6-trinitrophenol (picric acid), which is a notably strong acid (pKa ≈ 0.38) despite being a phenol derivative. Given the additional electron-withdrawing influence of the ring nitrogen, it is expected that this compound would be a very strong acid, likely with a pKa value in a similar range to picric acid.

The proton transfer reaction can be represented by the following equilibrium:

The kinetics of such proton transfer reactions are typically very fast, with the equilibrium being established rapidly in solution. mdpi.comnih.gov

Thermal Decomposition Mechanisms and Kinetic Analysis

As a polynitroaromatic heterocyclic compound, this compound is expected to be an energetic material with a distinct thermal decomposition profile. The thermal stability and decomposition kinetics of such materials are critical for assessing their properties and are often studied using techniques like Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). mdpi.comresearchgate.net

The thermal decomposition of high-energy heterocyclic aromatic compounds is a complex process that can involve melting, sublimation, and autocatalysis. rsc.org For many nitroaromatic explosives, the initial and rate-determining step in the decomposition mechanism is the homolytic cleavage of the C-NO₂ bond. This step generates an aryl radical and nitrogen dioxide (•NO₂), which can then participate in a cascade of secondary exothermic reactions, leading to the formation of gaseous products like N₂, H₂O, CO, and CO₂. dtic.mil

The kinetics of decomposition are often described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Eₐ) and the pre-exponential factor (A). These parameters can be determined from thermal analysis data collected at different heating rates. researchgate.net While specific data for this compound is not available, data from related energetic materials provide insight into the expected values.

| Compound | Decomposition Temp. (°C) | Activation Energy (Eₐ, kJ/mol) | Technique |

|---|---|---|---|

| 1,3,5-Trinitrobenzene (TNB) | ~310 (peak) | 150 - 220 | DSC/TG |

| 2,4,6-Trinitrotoluene (B92697) (TNT) | ~295 (onset) | 145 - 190 | DSC/TG |

| 3-nitro-1,2,4-triazol-5-one (NTO) | ~270 (peak) | 160 - 180 | DSC/TG |

| 1-methyl-3,4,5-trinitropyrazole (MTNP) | ~225 (onset) | ~144 | TG |

Redox Chemistry and Electron Transfer Processes

Ar-NO₂ → [Ar-NO₂]⁻• → Ar-NO → Ar-NHOH → Ar-NH₂ (Nitro → Nitro Radical Anion → Nitroso → Hydroxylamine → Amine)

The initial one-electron reduction to form the nitro radical anion is a critical step, and its thermodynamic feasibility is described by the midpoint redox potential (E¹). nih.gov This process is often an "outer-sphere" electron transfer, where the electron hops through space from a donor to the nitroaromatic acceptor without the formation of a covalent bond. nih.govwikipedia.org

Flavoenzymes, such as NADPH:cytochrome P-450 reductase, are known to catalyze the single-electron reduction of nitroaromatics. nih.gov Other enzymes, like bacterial nitroreductases, can perform a two-electron reduction, typically converting the nitro group directly to the nitroso or hydroxylamine stage. nih.gov The high degree of nitration on the this compound ring makes it a potent electron acceptor, suggesting it would be readily reduced both chemically and enzymatically. The reduction potential is expected to be significantly positive compared to mononitrated analogs due to the stabilization of the negative charge in the resulting radical anion by the other electron-withdrawing groups.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is linked to its high reactivity towards nucleophiles. While many aromatic compounds are stable in water, the extreme activation of this pyridine ring by three nitro groups makes it susceptible to attack by water (hydrolysis) or hydroxide ions, which can act as nucleophiles.

Under neutral or acidic conditions, water is a weak nucleophile, and the rate of hydrolysis is likely to be slow. However, under basic conditions, the more potent hydroxide ion (OH⁻) can attack the ring. This would proceed via the SNAr mechanism, potentially displacing one of the nitro groups as a nitrite (B80452) ion (NO₂⁻). This process is a known degradation pathway for some nitroaromatic compounds. nih.gov

In addition to chemical hydrolysis, microbial degradation pathways are significant for nitroaromatic compounds in the environment. nih.govrsc.org Bacteria have evolved several strategies to metabolize these molecules. One documented pathway involves the addition of a hydride ion (H⁻) to the electron-deficient ring, forming a hydride-Meisenheimer complex. This intermediate can then rearomatize by eliminating a nitrite group, effectively replacing a nitro group with a hydrogen atom. nih.gov Other pathways involve the enzymatic reduction of the nitro groups, as described in the redox chemistry section, which can lead to further degradation or mineralization. nih.govmdpi.com The high toxicity of polynitrated aromatics can sometimes inhibit microbial activity, making them persistent environmental pollutants. rsc.org

Computational and Theoretical Investigations of 2,4,6 Trinitropyridin 3 Ol

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2,4,6-trinitropyridin-3-ol. These calculations provide insights into the molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For molecules with multiple nitro groups, the LUMO is typically localized on the nitro groups and the aromatic ring, indicating these are the primary sites for accepting electrons in a chemical reaction. The HOMO, conversely, is often distributed over the ring and the hydroxyl group, which can act as an electron donor. The precise energies of these orbitals, and thus the HOMO-LUMO gap, are determined by the specific arrangement of atoms and functional groups in the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.50 |

| LUMO | -3.20 |

Density Functional Theory (DFT) Studies for Energetic and Structural Predictions

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and energetic properties of molecules like this compound. DFT calculations can determine the most stable three-dimensional arrangement of atoms (the optimized geometry) by finding the structure with the minimum energy. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

Energetic predictions from DFT include the calculation of the heat of formation, which is a measure of the energy released or absorbed when the compound is formed from its constituent elements. This is a crucial parameter for energetic materials. DFT can also be used to calculate the molecule's total electronic energy and vibrational frequencies, which are essential for predicting its infrared and Raman spectra. The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results that correlate well with experimental data.

Table 2: Predicted Structural Parameters for a Nitroaromatic Compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-N (nitro) bond length | 1.45 Å |

| N-O (nitro) bond length | 1.22 Å |

| C-O (hydroxyl) bond length | 1.36 Å |

Note: This data is illustrative for a generic nitroaromatic compound and does not represent specific calculated values for this compound.

Molecular Dynamics Simulations for Crystal Packing and Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the behavior of a large number of molecules over time, providing insights into the crystal packing and dynamic properties of this compound. By simulating the interactions between molecules, MD can predict how they will arrange themselves in a solid-state crystal lattice. This is crucial for determining the crystal density, a key factor in the performance of energetic materials.

MD simulations can also reveal the dynamic behavior of the molecules within the crystal, such as vibrational motions and the rotation of functional groups. Understanding these dynamics is important for predicting the material's stability and response to external stimuli like temperature and pressure. The accuracy of MD simulations depends on the quality of the force field used to describe the interactions between atoms.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For instance, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Similarly, computational methods like Gauge-Including Atomic Orbital (GIAO) can be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of the different atoms in the molecule. Predicted ¹H, ¹³C, and ¹⁵N NMR spectra can be invaluable for interpreting experimental NMR data and assigning the signals to specific atoms in the molecular structure.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| O-H stretch | 3400 |

| Aromatic C-H stretch | 3100 |

| Asymmetric NO₂ stretch | 1550 |

| Symmetric NO₂ stretch | 1350 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Tautomeric Considerations

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For this molecule, a key conformational aspect would be the orientation of the hydroxyl group and the nitro groups relative to the pyridine (B92270) ring. Computational methods can be used to calculate the energies of different conformers to determine the most stable one.

Tautomerism is another important consideration for this compound. Tautomers are isomers that readily interconvert, often through the migration of a proton. This molecule can potentially exist in different tautomeric forms, for example, a keto-enol tautomerism involving the hydroxyl group and the pyridine ring. Quantum chemical calculations can predict the relative stabilities of these tautomers in different environments (gas phase or in solution), which is crucial for understanding the molecule's chemical properties and reactivity.

Applications in Advanced Chemical Synthesis and Materials Design

Role as a Synthetic Precursor in Complex Organic Transformations

Functionalized pyridines are valuable building blocks in the synthesis of a wide array of products, from pharmaceuticals to complex materials. lifechemicals.comnih.gov The reactivity of 2,4,6-trinitropyridin-3-ol as a synthetic precursor is governed by its distinct functional groups: the pyridine (B92270) nitrogen, the acidic hydroxyl group, and the electron-deficient aromatic system.

Reactions at the Hydroxyl Group: The three nitro groups exert a powerful negative inductive effect, rendering the proton of the hydroxyl group highly acidic. This facilitates deprotonation to form a pyridinolate anion, a potent nucleophile. This anion can readily undergo reactions such as etherification and esterification, allowing for the attachment of a wide variety of organic moieties. Specific N-alkylation of hydroxypyridines can be achieved under catalyst- and base-free conditions, a reaction pathway that could be applicable here for synthesizing 2-pyridone analogues. acs.org

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is severely electron-deficient due to the attached nitro groups. This high degree of activation makes the ring susceptible to nucleophilic aromatic substitution. While the hydroxyl group is a poor leaving group, the nitro groups themselves can potentially be displaced by powerful nucleophiles under specific conditions. This reactivity is well-documented in other polynitroaromatic systems, where a nitro group can be substituted by amines, alkoxides, or other nucleophiles, providing a pathway to highly functionalized pyridine derivatives. nih.gov

Reactions involving the Pyridine Nitrogen: The basicity of the pyridine nitrogen is substantially reduced by the electron-withdrawing effects of the nitro groups. However, it can still serve as a coordination site or be involved in reactions that lead to the formation of more complex heterocyclic systems.

The molecule's multifunctionality allows it to serve as a versatile scaffold, enabling the synthesis of complex derivatives through sequential, site-selective reactions.

Participation in Advanced Catalytic Processes

While not a catalyst in its own right, this compound possesses the ideal structural features to act as a ligand in transition metal catalysis. Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, forming stable complexes with a wide range of metals used in catalytic processes like hydrogenation, polymerization, and carbon-carbon cross-coupling. alfachemic.comacs.org

The potential of this molecule lies in its ability to act as a multidentate ligand. The pyridine nitrogen and the oxygen atom of the deprotonated hydroxyl group can form a stable five-membered chelate ring with a metal center. This "hydroxypyridonate" ligand platform is known to be highly versatile in 3d transition metal coordination and catalysis. rsc.org Furthermore, the oxygen atoms of the nitro groups could also engage in coordination, potentially leading to complexes with unique geometries and electronic properties.

The key features that make this compound an intriguing candidate ligand include:

Strong Chelation: The formation of a pyridinolate chelate can enhance the stability of the metal complex.

Electronic Tuning: The three nitro groups are powerful electron-withdrawing substituents. Their presence would significantly modulate the electronic environment of the coordinated metal center. nih.govrsc.org This tuning can have a profound impact on the catalytic activity and selectivity of the complex, for instance, in C-H activation or oxidation reactions where the redox potential of the metal is crucial. nih.govuva.es

Structural Rigidity: The aromatic pyridine backbone provides a rigid framework, which can impart specific steric constraints and influence the stereoselectivity of catalytic transformations.

Studies on other substituted hydroxypyridine and nitropyridine ligands have shown their effectiveness in promoting catalytic activity, suggesting that a complex derived from this compound could exhibit novel and enhanced catalytic properties. nih.govnih.gov

Molecular Design Principles for High Energy Density Materials (HEDMs)

High Energy Density Materials (HEDMs) are compounds that store a large amount of chemical energy, which can be released in a rapid, exothermic reaction. The design of new HEDMs is guided by several key molecular principles, many of which are embodied in the theoretical structure of this compound. ntu.edu.sgresearchgate.net

The primary characteristics sought in an HEDM are:

High Density (ρ): Detonation performance is strongly correlated with density.

Positive Heat of Formation (ΔHf): A higher positive heat of formation contributes to a greater energy release upon decomposition.

Good Oxygen Balance (OB%): This parameter reflects the degree to which the molecule's own oxygen atoms can fully oxidize its carbon and hydrogen backbone. An oxygen balance close to zero is often ideal for maximum energy output. nih.govresearchgate.netresearchgate.net

This compound exhibits several features that make it a promising HEDM candidate:

High Nitrogen and Oxygen Content: With a molecular formula of C₅H₂N₄O₇, the molecule is rich in both nitrogen and oxygen. The presence of a nitrogen heterocycle and multiple nitro groups inherently leads to a high positive heat of formation. researchgate.net

Potential for High Crystal Density: The planar pyridine ring, coupled with the potential for strong intermolecular hydrogen bonding between the hydroxyl group and nitro groups of adjacent molecules, can facilitate dense crystal packing. This is a critical factor for achieving high performance. For comparison, the related compound 2,4,6-trinitropyridine (B14450465) (TNPy) has a crystal density of 1.751 g/cm³. researchgate.net The presence of the hydroxyl group in this compound could lead to even more efficient packing and a higher density.

Favorable Oxygen Balance: The oxygen balance (OB%) for a compound with the formula CₐHₑNₙOₒ can be calculated using the formula: OB% = [1600 * (o - 2a - e/2)] / Molecular Weight For this compound (C₅H₂N₄O₇, MW = 246.10 g/mol ): OB% = [1600 * (7 - 2*5 - 2/2)] / 246.10 = [1600 * (7 - 10 - 1)] / 246.10 = -26.01%

The table below compares the calculated properties of this compound with those of well-known energetic materials.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Oxygen Balance (%) | Density (g/cm³) |

|---|---|---|---|---|

| This compound | C₅H₂N₄O₇ | 246.10 | -26.01 | (theoretically high) |

| TNT (2,4,6-trinitrotoluene) | C₇H₅N₃O₆ | 227.13 | -73.98 | 1.65 |

| TNPy (2,4,6-trinitropyridine) | C₅H₂N₄O₆ | 214.09 | -29.89 | 1.751 researchgate.net |

| RDX (Cyclotrimethylenetrinitramine) | C₃H₆N₆O₆ | 222.12 | -21.61 | 1.82 |

As shown, the calculated oxygen balance of this compound is significantly better than that of TNT and comparable to that of TNPy and RDX. This, combined with its potential for high density, suggests it could possess superior detonation properties. researchgate.net

Integration into Novel Crystalline Architectures (e.g., metal-organic frameworks, extended solids)

The construction of crystalline materials like metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks relies on molecular building blocks with well-defined coordination or interaction sites. wikipedia.org this compound is an exceptional candidate for such applications due to its combination of a metal-coordinating site and multiple hydrogen-bonding functionalities.

As a Ligand in MOFs: The pyridine nitrogen atom is a classic coordination site for linking to metal ions or clusters, which act as nodes in a MOF structure. The use of trigonal pyridyl ligands like 2,4,6-tris(4-pyridyl)-1,3,5-triazine has led to a variety of MOFs with intriguing topologies and properties. researchgate.netrsc.org Similarly, this compound could function as a linker. The deprotonated hydroxyl group could also coordinate to the metal node, creating a bidentate chelate linkage that would impart greater stability and structural rigidity to the resulting framework.

Role of Hydrogen Bonding: Beyond metal coordination, the molecule's potent hydrogen-bonding capabilities are crucial. The hydroxyl group can act as a strong hydrogen bond donor, while the oxygen atoms of the three nitro groups and the pyridine nitrogen can act as hydrogen bond acceptors. This allows for the formation of robust, self-assembled, multi-dimensional networks in the solid state. acs.orgfigshare.com The interplay between N-H···O and C-H···O interactions is known to stabilize the crystal lattices of polynitroaromatic compounds. acs.org This directional and specific hydrogen bonding can be used to engineer "extended solids" with predictable structures and tailored properties, such as porosity or specific host-guest capabilities.

The integration of this compound into crystalline architectures could therefore lead to materials with applications in gas storage, separation, or as energetic coordination polymers where the framework itself is composed of high-energy components. mdpi.com

Environmental Fate and Degradation Chemistry

Photodegradation Mechanisms under Controlled Irradiation

The degradation of 2,4,6-trinitropyridin-3-ol when exposed to light is a critical environmental fate process. Photodegradation can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances in the environment.

Direct photolysis of nitroaromatic compounds is often a slow process. nih.gov However, the presence of multiple nitro groups on the pyridine (B92270) ring of this compound likely influences its absorption spectrum, potentially making it susceptible to degradation by natural sunlight. The photolysis of nitroaromatic compounds can lead to the formation of various photoproducts, including nitrophenols, nitrohydroquinones, and nitrocatechols. nih.gov For instance, studies on the photodegradation of nitrobenzene (B124822) have shown the formation of nitrophenol isomers. nih.gov The degradation of nitrobenzene and nitrophenols has been observed to follow first-order kinetics in the initial stages. nih.govsciengine.com

Indirect photolysis, facilitated by substances such as hydrogen peroxide (H₂O₂), can significantly accelerate the degradation of nitroaromatic compounds. nih.govacs.org The UV/H₂O₂ process generates highly reactive hydroxyl radicals that can readily attack the aromatic ring, leading to its cleavage. nih.gov The quantum yields for the decay of nitrophenols in such systems have been estimated to be in the range of 0.31 to 0.54. nih.govsciengine.com While specific data for this compound is unavailable, it is plausible that similar indirect photodegradation mechanisms would be effective in its transformation.

The table below presents representative photodegradation data for analogous nitroaromatic compounds, illustrating potential kinetic parameters.

Interactive Data Table: Photodegradation Kinetics of Structurally Similar Nitroaromatic Compounds

| Compound | Conditions | Rate Constant (k) | Half-life (t½) | Reference |

|---|---|---|---|---|

| Nitrobenzene | UV/H₂O₂ | 10⁻³ - 10⁻² s⁻¹ | - | nih.gov |

| Nitrophenols | UV/H₂O₂ | ~10⁻² s⁻¹ | - | nih.gov |

| 4-Nitrophenol | Pure TiO₂ | 0.006 min⁻¹ | - | nih.gov |

| 4-Nitrophenol | B-doped TiO₂ | 0.0322 min⁻¹ | - | nih.gov |

| 2,4,6-Trinitrophenol | Dielectric barrier discharge | See article for equation | - | asianpubs.org |

Chemical Degradation in Various Media

The chemical stability of this compound in different environmental media, particularly water, is a key factor in determining its persistence and transport. Hydrolysis, the reaction with water, is a primary chemical degradation pathway for many organic compounds.

The hydrolysis rates of pyridine derivatives can vary significantly depending on the substituents on the pyridine ring. nih.gov For some compounds, hydrolysis can be a negligible environmental fate process under normal conditions. nih.gov For example, the herbicide 2,4-D is relatively stable to hydrolysis. nih.govresearchgate.net Conversely, some anticancer drugs like cyclophosphamide (B585) and ifosfamide (B1674421) have been shown to be unstable to hydrolysis, with their stability being influenced by pH and temperature. nih.gov

The presence of three electron-withdrawing nitro groups and a hydroxyl group on the pyridine ring of this compound suggests that it may be susceptible to nucleophilic attack by water, potentially leading to hydrolysis. The pH of the aqueous medium is expected to play a crucial role in the rate of this degradation. However, without specific experimental data, the exact hydrolysis kinetics and products remain speculative.

The table below provides an overview of the hydrolytic stability of some related compounds.

Interactive Data Table: Hydrolytic Stability of Analogous Compounds

| Compound | Conditions | Stability/Half-life | Reference |

|---|---|---|---|

| 2,4-D | Environmental pH | Negligible hydrolysis | nih.gov |

| Triclopyr | - | Stable to abiotic hydrolysis | researchgate.net |

| Cyclophosphamide | pH 4, 7, 9 (50°C) | Unstable, significant degradation | nih.gov |

| Ifosfamide | pH 4, 9 (50°C) | Unstable, significant degradation | nih.gov |

| Methotrexate | pH 4, 7, 9 (50°C) | Estimated t½ > 1 year at 25°C | nih.gov |

Biodegradation Potential and Pathways

Microbial degradation is a major route for the removal of many organic pollutants from the environment. The potential for microorganisms to break down this compound is a critical aspect of its environmental fate. While direct studies on this specific compound are lacking, a considerable body of research on the biodegradation of other nitroaromatic compounds and pyridine derivatives provides a strong basis for predicting its likely metabolic pathways. researchgate.netjebas.orgnih.govnih.govsemanticscholar.org

The biodegradation of nitrophenols often involves two main pathways: the hydroquinone (B1673460) pathway and the hydroxyquinol pathway. iwaponline.comnih.gov In the hydroquinone pathway, the nitro group is initially removed to form hydroquinone, which is then further degraded. nih.gov In the hydroxyquinol pathway, the nitrophenol is converted to a nitrocatechol intermediate before ring cleavage. iwaponline.com

For pyridine and its derivatives, microbial metabolism can proceed through various mechanisms, often initiated by hydroxylation of the ring. nih.govsemanticscholar.orgcapes.gov.br The rate of transformation is influenced by the nature and position of substituents on the pyridine ring. nih.gov For example, pyridine carboxylic acids tend to have the highest transformation rates. nih.gov

Given the structure of this compound, it is plausible that biodegradation could be initiated by either the reduction of the nitro groups or by enzymatic attack on the pyridine ring. The presence of multiple nitro groups may make the compound more recalcitrant to degradation. However, numerous microorganisms have been identified that can degrade highly nitrated compounds like 2,4,6-trinitrotoluene (B92697) (TNT).

The following table summarizes microorganisms and degradation pathways for analogous compounds.

Interactive Data Table: Biodegradation of Structurally Related Compounds

| Compound | Microorganism(s) | Key Degradation Pathway/Intermediate | Reference |

|---|---|---|---|

| p-Nitrophenol | Moraxella sp. | Hydroquinone pathway | nih.gov |

| Nitrophenols | Various bacteria | Hydroquinone or hydroxyquinol pathways | researchgate.netjebas.org |

| Pyridine Derivatives | Various bacteria and fungi | Ring hydroxylation | nih.govsemanticscholar.org |

| 2,4-D | Cupriavidus pinatubonensis | Removal of acetic acid side chain | juniperpublishers.com |

| 2,4,6-Trinitrotoluene | Serratia marcescens | Reduction of nitro groups | - |

Future Research Directions and Unresolved Questions

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic methodologies for 2,4,6-trinitropyridin-3-ol and other polynitroaromatic compounds often rely on traditional nitration techniques that can be hazardous and environmentally taxing. chemistryjournals.net The quest for greener and more efficient synthetic pathways is paramount. Future research should focus on several key areas to address these challenges.

One promising avenue is the exploration of alternative nitrating agents and catalyst systems that offer improved safety profiles and higher yields. The use of dinitrogen pentoxide (N₂O₅) in conjunction with milder reaction conditions has shown promise in the nitration of pyridines. epa.gov Further investigation into solid acid catalysts, ionic liquids, and other heterogeneous catalysts could lead to more sustainable processes by simplifying product purification and enabling catalyst recycling. nih.gov

Additionally, the principles of green chemistry, such as atom economy and the use of safer solvents, should be integral to the development of new synthetic routes. chemistryjournals.net Research into flow chemistry for the synthesis of energetic materials is gaining traction as it offers enhanced safety, better process control, and scalability. Applying continuous flow methodologies to the synthesis of this compound could significantly improve the efficiency and safety of its production.

Deeper Understanding of Complex Reaction and Decomposition Pathways

A comprehensive understanding of the reaction and decomposition mechanisms of this compound is critical for ensuring its safe handling, storage, and application. The thermal decomposition of energetic materials is a complex process involving numerous competing reaction pathways. mdpi.com While studies on the decomposition of simpler nitropyridines exist, the specific influence of the hydroxyl group and the three nitro groups on the decomposition of this particular molecule remains an area ripe for investigation. researchgate.net

Future research should employ advanced analytical techniques to elucidate the initial steps and subsequent propagation of the decomposition process. Techniques such as temperature-programmed decomposition mass spectrometry (TPD-MS), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) can provide valuable kinetic and thermodynamic data. mdpi.com Isotopic labeling studies could also be instrumental in tracing the reaction pathways of specific atoms during decomposition.

The reactivity of this compound with other materials is another critical area of study. Understanding its compatibility with common binders, plasticizers, and other energetic components is essential for the formulation of stable and reliable energetic compositions. mdpi.com Furthermore, investigating its reactivity under various stimuli, such as impact, friction, and electrostatic discharge, will provide crucial safety data.

The role of the hydroxyl group in directing the decomposition pathway is a key unresolved question. It may participate in intramolecular hydrogen bonding, influencing the stability of the molecule, or it could act as a reactive site, initiating decomposition. A detailed mechanistic study would provide insights into these possibilities and could inform the design of more stable analogues.

Advanced Computational Modeling for Predictive Chemical Design

In recent years, computational chemistry has emerged as a powerful tool for the design and prediction of the properties of energetic materials. mdpi.comnih.gov Advanced computational modeling offers a route to screen potential new molecules and predict their performance and sensitivity without the need for hazardous and costly experimental synthesis. researchgate.netrsc.org For this compound and its potential analogues, computational methods can provide invaluable insights.

Density Functional Theory (DFT) has been successfully used to calculate the heats of formation, densities, and other key properties of nitropyridines. tandfonline.comresearchgate.net Future computational work should focus on applying high-level DFT methods to accurately predict the crystal structure, detonation properties, and thermal stability of this compound. researchgate.net These calculations can help to rationalize experimental observations and guide the design of new molecules with improved characteristics.

Reactive molecular dynamics (MD) simulations, using force fields like ReaxFF, can provide a detailed atomistic picture of the decomposition process under various conditions. mdpi.com Such simulations can identify the initial bond-breaking events, the formation of intermediate species, and the final decomposition products, offering a level of detail that is often difficult to obtain experimentally. mdpi.com

Machine learning (ML) is another rapidly developing area that holds significant promise for the predictive design of energetic materials. mdpi.comnih.gov By training ML models on existing databases of energetic compounds, it is possible to develop quantitative structure-property relationships (QSPR) that can rapidly predict the properties of new, unsynthesized molecules. rsc.org The development of robust ML models for nitropyridine-based energetic materials could significantly accelerate the discovery of new high-performance and insensitive compounds.

| Computational Method | Application in Energetic Materials Research | Relevance to this compound |

| Density Functional Theory (DFT) | Prediction of heats of formation, densities, and detonation properties. tandfonline.comresearchgate.net | Accurate prediction of performance and stability. |

| Reactive Molecular Dynamics (MD) | Simulation of decomposition mechanisms at the atomic level. mdpi.com | Understanding initiation and propagation of decomposition. |

| Machine Learning (ML) | Development of QSPR models for rapid property prediction. mdpi.comnih.gov | High-throughput screening of potential analogues. |

Exploration of Novel Analogues for Tailored Chemical Reactivity and Stability

The systematic exploration of novel analogues of this compound is a key strategy for tailoring its chemical reactivity and stability to meet specific performance requirements. By strategically modifying the molecular structure, it is possible to fine-tune properties such as energy output, sensitivity, and thermal stability. researchgate.netnih.gov

One area of focus should be the introduction of different functional groups onto the pyridine (B92270) ring. For example, the replacement of one or more nitro groups with other energetic moieties, such as amino, azido, or N-oxide groups, could lead to compounds with a better balance of performance and sensitivity. researchgate.netresearchgate.net The synthesis and characterization of these analogues would provide valuable data for understanding structure-property relationships in this class of compounds.

The hydroxyl group also presents an opportunity for modification. Esterification or etherification of the hydroxyl group could alter the compound's reactivity and intermolecular interactions, potentially leading to increased thermal stability or modified energetic properties.

Furthermore, the synthesis of co-crystals of this compound with other energetic or inert compounds is a promising strategy for creating new materials with tailored properties. Co-crystallization can significantly alter the crystal packing and intermolecular interactions, leading to improvements in density, stability, and sensitivity without changing the chemical structure of the parent molecule.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2,4,6-trinitropyridin-3-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis involves stepwise nitration of pyridin-3-ol precursors using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Reaction stoichiometry (e.g., 1:3 molar ratio of precursor to nitric acid) and cooling are critical to avoid over-nitration. Monitor progress via thin-layer chromatography (TLC) and purify via recrystallization in ethanol/water. Adjust pH during workup to isolate the product efficiently .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 9.12 ppm for C5-H).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 261.02).

- Infrared (IR) Spectroscopy : Detects nitro group vibrations (~1525 cm⁻¹ asymmetric, ~1340 cm⁻¹ symmetric).

- HPLC : Assess purity using a C18 column with acetonitrile/water mobile phase (retention time ~6.8 min) .

Q. What personal protective equipment (PPE) and containment measures are critical when handling this compound?

- Methodological Answer : Use nitrile gloves and Tychem®-type suits to prevent skin permeation. Conduct reactions in fume hoods with blast shields. Store in flame-resistant cabinets away from ignition sources. For spills, follow OSHA 29 CFR 1910.120 protocols: evacuate, eliminate ignition sources, and consult explosives specialists .

Advanced Research Questions

Q. How does the electron-withdrawing effect of nitro groups influence the acid-base behavior of this compound compared to non-nitrated pyridinols?

- Methodological Answer : Nitro groups lower the pKa by stabilizing the deprotonated form via resonance. Perform pH-metric titrations in aqueous ethanol and compare to density functional theory (DFT)-calculated pKa values. Discrepancies >0.5 units suggest solvation effects or hydrogen bonding, requiring further analysis via UV-Vis spectroscopy .

Q. What experimental approaches resolve contradictions in thermal decomposition kinetics reported for this compound?

- Methodological Answer : Use differential scanning calorimetry (DSC) at varied heating rates (2–10°C/min) and apply the Kissinger method to calculate activation energy. Cross-validate with isothermal thermogravimetric analysis (TGA) in nitrogen/air atmospheres. Discrepancies in onset temperatures (e.g., 210°C in N₂ vs. 195°C in air) indicate oxidative pathways .

Q. How can computational chemistry predict regioselectivity in further functionalization reactions of this compound?

- Methodological Answer : Calculate Fukui indices and electrostatic potential maps via DFT to identify electron-deficient sites (e.g., C4 position). Validate by synthesizing aminated derivatives and analyzing regiochemistry via X-ray crystallography. For example, amination at C4 yields >80% selectivity under Pd-catalyzed conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.